

Spectroscopic Characterization of 2-Hydroxy-5-iodobenzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	2-Hydroxy-5-iodo-benzonitrile
CAS No.:	685103-95-1
Cat. No.:	B1588317

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This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of **2-Hydroxy-5-iodo-benzonitrile**, a key intermediate in pharmaceutical and materials science research. The unique arrangement of a hydroxyl, a cyano, and an iodo group on the benzene ring imparts specific chemical properties that are reflected in its spectral fingerprints. Understanding these spectroscopic characteristics is paramount for confirming its identity, purity, and for predicting its reactivity in further synthetic applications.^[1]

Foundational Principles of Spectroscopic Analysis in Drug Development

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing critical insights into molecular structure, purity, and stability from early-stage discovery through to quality control of the final product. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer a non-destructive and highly sensitive means to elucidate the chemical nature of a compound.^[1] Each technique probes

different aspects of the molecule's properties, and together they provide a comprehensive characterization.

Molecular Structure and Key Physicochemical Properties

2-Hydroxy-5-iodo-benzonitrile (C₇H₄INO) is a solid, typically an off-white to light-colored powder, with a molecular weight of approximately 245.02 g/mol ^[2]. Its structure features a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 5, and a nitrile group at position 1. This substitution pattern influences the electronic environment of the aromatic ring and the chemical behavior of the functional groups.

Property	Value	Source
Molecular Formula	C ₇ H ₄ INO	^[2]
Molecular Weight	245.02 g/mol	^[2]
Appearance	Off-white to light-colored powder	^[1]
Melting Point	~156-158 °C	^[1]
Solubility	Soluble in some organic solvents (e.g., dichloromethane, chloroform), sparingly soluble in water.	^[1]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectrum Data

While an experimental IR spectrum for **2-Hydroxy-5-iodo-benzonitrile** is not readily available in public databases, a predicted spectrum can be inferred from the known absorption ranges of

its constituent functional groups and comparison with analogous molecules like 2-hydroxybenzotrile.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Medium	O-H stretch (phenolic)
~2230-2220	Sharp, Strong	C≡N stretch (nitrile)
~1600-1450	Medium-Strong	C=C stretch (aromatic ring)
~1300-1200	Strong	C-O stretch (phenol)
~850-800	Strong	C-H out-of-plane bend (aromatic)
~600-500	Weak-Medium	C-I stretch

Interpretation and Causality:

- **O-H Stretch:** The broad absorption band expected in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. The strength and broadness of this peak can provide insights into the sample's physical state and purity.
- **C≡N Stretch:** A sharp and strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this peak is relatively insensitive to substitution on the benzene ring.
- **Aromatic C=C Stretches:** Multiple bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the benzene ring.
- **C-O Stretch:** The strong absorption in the 1300-1200 cm⁻¹ range is attributed to the stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.
- **C-I Stretch:** The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.
- **Instrument Setup:** The sample is placed in the IR spectrometer. A background spectrum of the KBr pellet or ATR crystal is recorded first.
- **Data Acquisition:** The sample spectrum is then recorded, typically over the range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

^1H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule.

Experimental ^1H NMR Spectrum Data

The following ^1H NMR data is based on an experimental spectrum available from ChemicalBook.[4] The spectrum is typically recorded in a deuterated solvent such as CDCl_3 or DMSO-d_6 .

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~10.5	Singlet	1H	-	Ar-OH
~7.8	Doublet	1H	~2.5	H-6
~7.6	Doublet of Doublets	1H	~8.8, 2.5	H-4
~7.0	Doublet	1H	~8.8	H-3

Interpretation and Causality:

- Hydroxyl Proton (Ar-OH): The downfield singlet at approximately 10.5 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.
- Aromatic Protons: The signals in the aromatic region (7.0-8.0 ppm) correspond to the three protons on the benzene ring.
 - H-6: The doublet at ~7.8 ppm is assigned to the proton at position 6. It appears as a doublet due to coupling with the adjacent H-4 proton (ortho-coupling is not observed due to the large distance). The deshielding effect of the adjacent cyano group contributes to its downfield shift.
 - H-4: The doublet of doublets at ~7.6 ppm is assigned to the proton at position 4. It is coupled to both H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).
 - H-3: The doublet at ~7.0 ppm is assigned to the proton at position 3, coupled to the adjacent H-4 proton (ortho-coupling).

Experimental Protocol: Acquiring a ^1H NMR Spectrum

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrument Tuning: The NMR spectrometer is tuned to the ^1H frequency, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A standard ^1H NMR pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum.

^{13}C Nuclear Magnetic Resonance (NMR)

Spectroscopy: Mapping the Carbon Skeleton

^{13}C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ^{13}C NMR Spectrum Data

While a specific experimental ^{13}C NMR spectrum for **2-Hydroxy-5-iodo-benzonitrile** is not readily available, the chemical shifts can be predicted based on the known effects of the substituents on the benzene ring and by comparison with related compounds such as 2-hydroxybenzonitrile and 3-iodobenzonitrile.[5]

Chemical Shift (δ , ppm)	Assignment
~160	C-2 (C-OH)
~145	C-4
~140	C-6
~120	C-1 (C-CN)
~118	C-3
~115	$\text{C}\equiv\text{N}$
~85	C-5 (C-I)

Interpretation and Causality:

- C-2 (C-OH): The carbon attached to the hydroxyl group is expected to be the most downfield aromatic carbon due to the strong deshielding effect of the oxygen atom.
- C-4 and C-6: These carbons are also significantly deshielded due to their positions relative to the electron-withdrawing cyano and iodo groups.
- C-1 (C-CN) and C-3: These carbons are expected to appear at intermediate chemical shifts.
- Nitrile Carbon ($\text{C}\equiv\text{N}$): The carbon of the nitrile group typically resonates in the 115-120 ppm range.
- C-5 (C-I): The carbon atom directly bonded to the iodine atom is expected to be the most upfield aromatic carbon due to the "heavy atom effect" of iodine, which causes significant shielding.

Experimental Protocol: Acquiring a ^{13}C NMR Spectrum

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ^{13}C NMR compared to ^1H NMR.
- **Instrument Setup:** The spectrometer is tuned to the ^{13}C frequency.
- **Data Acquisition:** A standard ^{13}C NMR experiment, often with proton decoupling to simplify the spectrum to single lines for each carbon, is performed. Longer acquisition times are usually necessary due to the low natural abundance of the ^{13}C isotope.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of **2-Hydroxy-5-iodo-benzonitrile** is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z	Proposed Fragment
245	$[\text{M}]^+$ (Molecular Ion)
217	$[\text{M} - \text{CO}]^+$
118	$[\text{M} - \text{I}]^+$
90	$[\text{M} - \text{I} - \text{CO}]^+$

Interpretation and Causality:

- **Molecular Ion Peak ($[\text{M}]^+$):** The peak at m/z 245 corresponds to the intact molecule with a single positive charge, confirming the molecular weight. The presence of iodine would also give a characteristic isotopic pattern.

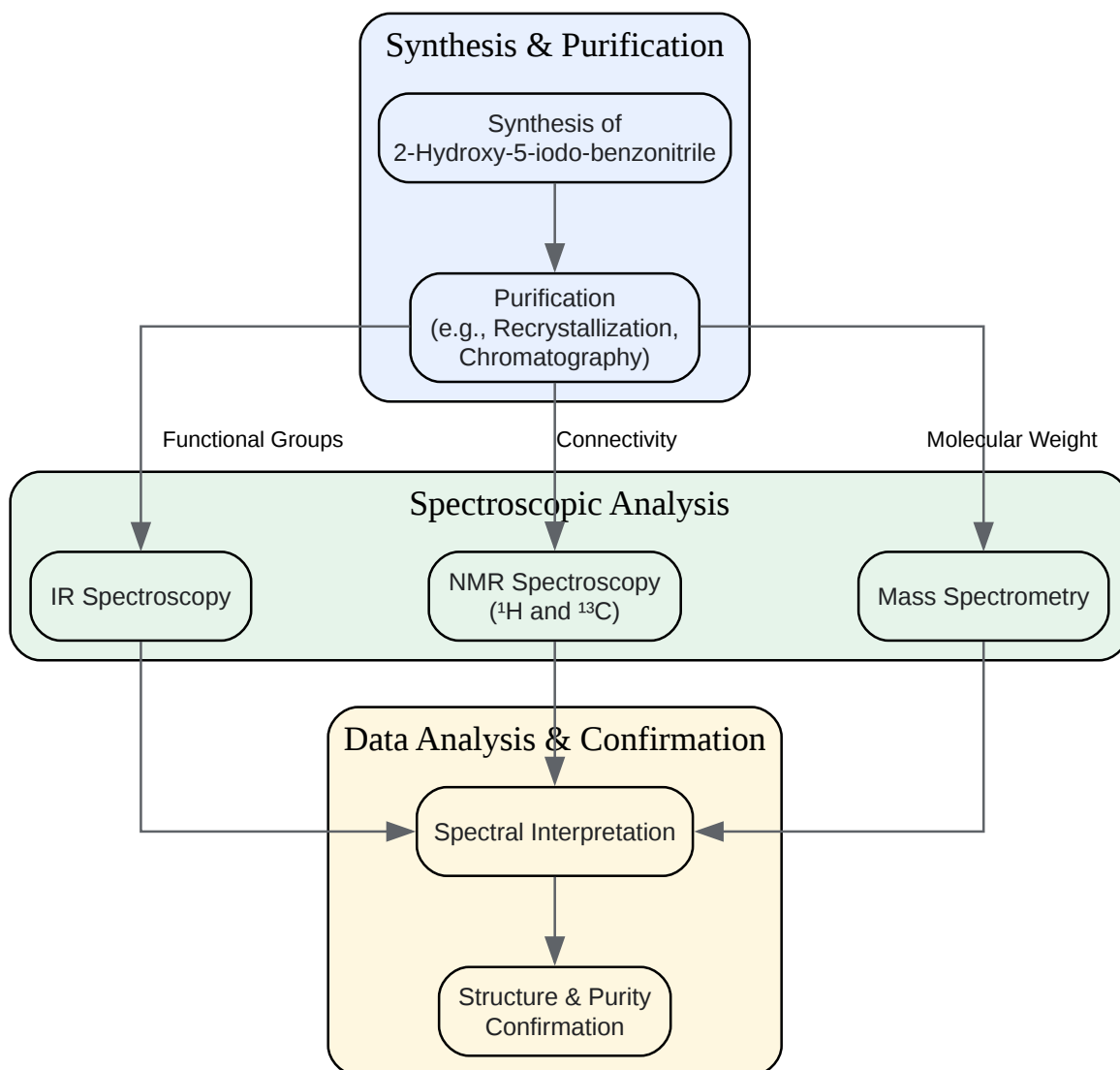
- Loss of Carbon Monoxide ($[M - CO]^+$): A common fragmentation pathway for phenols is the loss of a neutral CO molecule, which would result in a peak at m/z 217.
- Loss of Iodine ($[M - I]^+$): The cleavage of the C-I bond would lead to a fragment at m/z 118.
- Sequential Loss ($[M - I - CO]^+$): Subsequent loss of CO from the $[M - I]^+$ fragment would give rise to a peak at m/z 90.

Experimental Protocol: Acquiring a Mass Spectrum

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Workflow for Compound Characterization

A robust characterization of **2-Hydroxy-5-iodo-benzonitrile** involves a synergistic application of these spectroscopic techniques. The workflow ensures the unambiguous identification and purity assessment of the compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Hydroxy-5-iodo-benzonitrile**.

Conclusion

The comprehensive spectroscopic characterization of **2-Hydroxy-5-iodo-benzonitrile** using IR, ^1H NMR, ^{13}C NMR, and mass spectrometry provides a detailed and validated understanding of its molecular structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify this important chemical intermediate and proceed with its

application in drug discovery and materials science. The synergy of these analytical techniques underscores the principles of modern chemical analysis, where a multi-faceted approach is crucial for ensuring scientific rigor and advancing research.

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